

Technical Support Center: Optimizing the Synthesis of 2-Acetyl-3-bromothiophene

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Compound of Interest

Compound Name: 2-Acetyl-3-bromothiophene

Cat. No.: B1586746

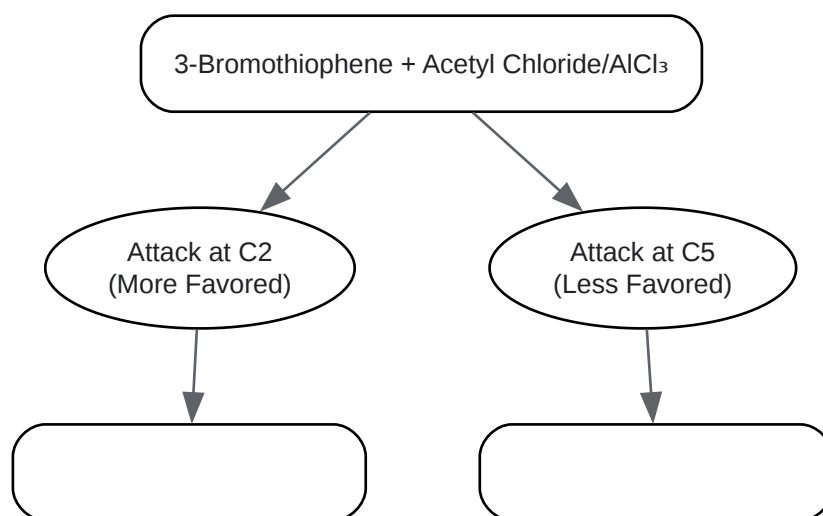
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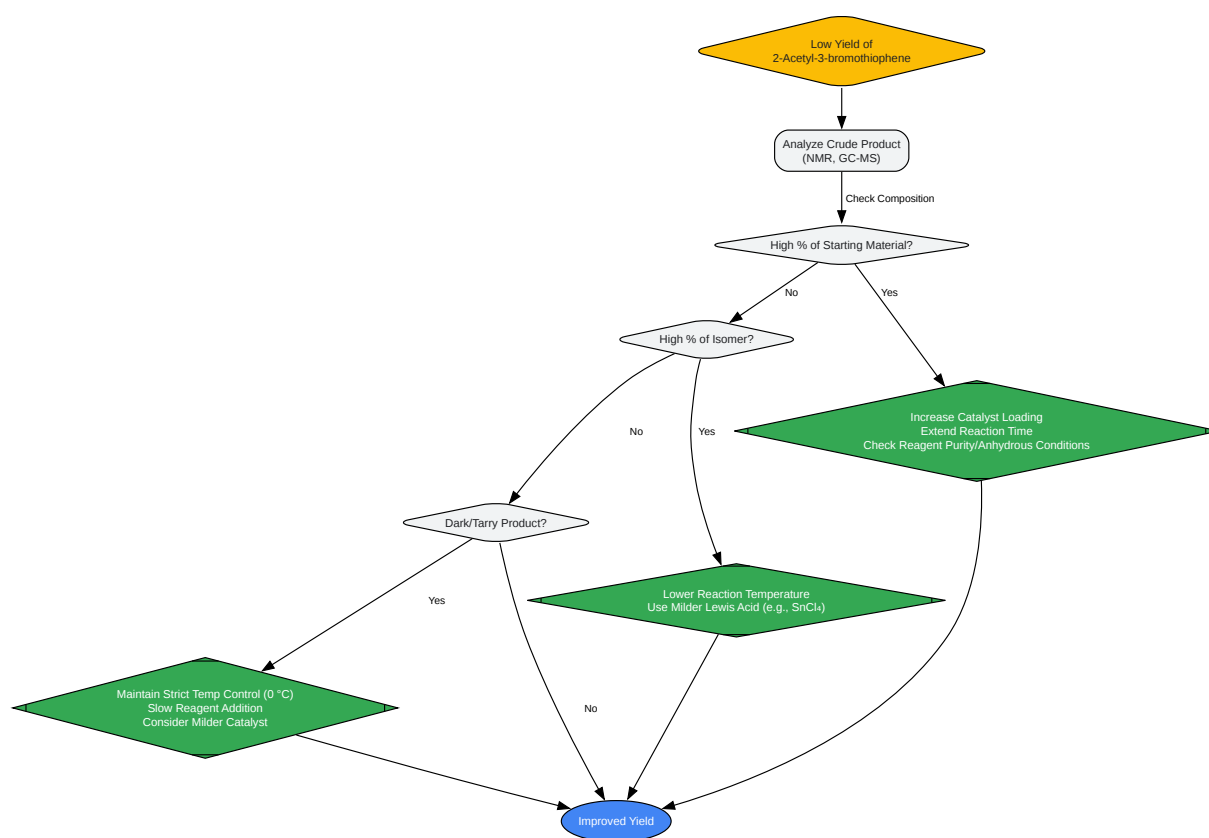
Welcome to the technical support center for the synthesis of **2-Acetyl-3-bromothiophene** (CAS: 42877-08-7). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into improving the yield and purity of this valuable synthetic intermediate. This document moves beyond standard protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your synthesis effectively.

2-Acetyl-3-bromothiophene is a critical building block in medicinal chemistry and materials science, notable for its role in the synthesis of various pharmaceutical candidates.^[1] Its structure, featuring an acetyl group and a bromine atom on the thiophene ring, offers versatile handles for further chemical transformations, particularly in cross-coupling reactions.^[1] The most common synthetic route is the Friedel-Crafts acylation of 3-bromothiophene. While seemingly straightforward, this reaction is fraught with challenges that can significantly impact yield and purity. This guide provides a structured approach to overcoming these obstacles.

Reaction Overview: Friedel-Crafts Acylation of 3-Bromothiophene

The synthesis is typically achieved by reacting 3-bromothiophene with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.





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References

- 1. nbinnno.com [nbinnno.com]
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